An In-depth Technical Guide on the Chemical Properties of 2-Amino-3,4,5-trifluorobenzoic acid
An In-depth Technical Guide on the Chemical Properties of 2-Amino-3,4,5-trifluorobenzoic acid
Disclaimer: Publicly available experimental data for 2-Amino-3,4,5-trifluorobenzoic acid is limited. This guide provides a comprehensive overview of its predicted properties and available data on its isomers and structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction
2-Amino-3,4,5-trifluorobenzoic acid is a polyfluorinated aromatic amino acid. The presence of multiple fluorine atoms and the amino and carboxylic acid functional groups suggests its potential as a versatile building block in medicinal chemistry and material science. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Anthranilic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Physicochemical Properties
Table 1: Physicochemical Properties of Fluorinated Aminobenzoic Acid Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 2-Amino-3-fluorobenzoic acid | 825-22-9 | C₇H₆FNO₂ | 155.13 | 171-172[1] | 294.4 ± 25.0 (Predicted) | 4.60 ± 0.10[1] |
| 3-Amino-2-fluorobenzoic acid | 914223-43-1 | C₇H₆FNO₂ | 155.13 | Not Available | Not Available | Not Available |
| 2-Amino-5-fluorobenzoic acid | 446-08-2 | C₇H₆FNO₂ | 155.13 | Not Available | Not Available | Not Available |
| 3-Amino-2,4,5-trifluorobenzoic acid | 119385-80-7 | C₇H₄F₃NO₂ | 191.11 | 133-136 | 306.4 ± 42.0 (Predicted) | 3.03 ± 0.10 |
| 2-Amino-3,4,5,6-tetrafluorobenzoic acid | 1765-42-0 | C₇H₃F₄NO₂ | 209.10 | Not Available | Not Available | Not Available |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Amino-3,4,5-trifluorobenzoic acid is not available. However, characteristic spectral data for related compounds can be used for comparison and identification.
Table 2: Spectroscopic Data of 2-Amino-3-fluorobenzoic acid
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 6.00 (2H, broad single peak), 6.60 (1H, double-triple peak, J = 5.2 Hz, 8.0 Hz), 7.16 (1H, multiple peaks, J = 1.4 Hz, 8.0 Hz, 11.2 Hz), 7.72 (1H, triple-double peaks, J = 1.4 Hz, 8.0 Hz)[1] |
| IR | Not Available |
| Mass Spectrometry | Not Available |
Experimental Protocols
While a specific protocol for the synthesis of 2-Amino-3,4,5-trifluorobenzoic acid is not documented in the searched literature, the synthesis of structurally similar compounds provides a reliable template. The synthesis of 2-Amino-3-fluorobenzoic acid and 2-Amino-3,4,5,6-tetrafluorobenzoic acid are detailed below.
Synthesis of 2-Amino-3-fluorobenzoic Acid[2][3]
This synthesis is a multi-step process starting from 7-fluoro-1H-indole-2,3-dione.
Step 1: Oxidation of 7-Fluoro-1H-indole-2,3-dione
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A mixture of 19.27 g of the product from the previous step (not detailed in the source) and 197 ml of 10N sodium hydroxide solution is heated to 70°C with stirring.
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Heating is ceased, and 36.5 ml of 30% hydrogen peroxide is added over 20 minutes, during which the temperature may rise to 80°C and then decrease to 70°C.
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After the addition is complete, the mixture is heated to 80°C and held for 10 minutes.
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The mixture is then cooled, leading to the formation of a mass.
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The mass is added to 200 ml of water with stirring, and the pH is adjusted to 1 by the addition of concentrated hydrochloric acid at a temperature below 20°C.
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The mixture is stirred for 90 minutes and then vacuum filtered.
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The product is washed twice with iced water and dried under reduced pressure at 70°C.
Step 2: Crystallization
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The crude product is crystallized from 100 ml of a 1:1 ethanol-water mixture with the addition of 3 ml of acetic acid.
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The mixture is cooled in an ice bath for one hour and then vacuum filtered.
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The product is washed with a 1:1 ethanol-water mixture and dried at 70°C under reduced pressure to yield 14.8 g of 2-amino-3-fluoro-benzoic acid with a melting point of 188°C.
Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid[4]
This synthesis utilizes a Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide.
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To a stirred solution of 39.2 g of KOH in 356 mL of distilled water, 11.3 g of bromine is added.
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After 30 minutes, 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide is added.
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The reaction is allowed to proceed for 30 minutes at 293 K.
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The mixture is then heated to 363-368 K and maintained at that temperature for 4 hours.
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After cooling to room temperature, the mixture is allowed to stand for 48 hours.
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100 mL of water is added, and the pH is adjusted to 1 at ice-water temperature.
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The mixture is stirred and filtered to give a yellow solid (16.2 g, 94% yield).
Visualizations
Logical Workflow for Synthesis of 2-Amino-3-fluorobenzoic Acid
Logical Workflow for Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid
Biological Activity and Potential Applications
While no specific biological activity has been reported for 2-Amino-3,4,5-trifluorobenzoic acid, the broader class of fluorinated anthranilic acid derivatives has shown significant therapeutic potential.
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Antimicrobial Activity: Derivatives of 2-aminobenzoic acid have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis[2].
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Anticancer Potential: Anthranilic acid analogs are being investigated as anticancer agents. They may act as inhibitors of various signaling pathways involved in cancer progression[3]. The introduction of fluorine atoms can enhance the efficacy and pharmacokinetic properties of these compounds.
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Drug Development Intermediate: As a trifluorinated analog of anthranilic acid, this compound is a promising intermediate for the synthesis of novel pharmaceuticals. The fluorine atoms can be strategically used to modulate the electronic properties and metabolic stability of lead compounds[4].
Conclusion
2-Amino-3,4,5-trifluorobenzoic acid represents an intriguing but under-characterized molecule. While direct experimental data is scarce, the properties and synthetic methodologies of its isomers and analogs provide a strong foundation for future research. Its potential as a building block in the development of novel therapeutics, particularly in the areas of infectious diseases and oncology, warrants further investigation into its synthesis, characterization, and biological evaluation. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable addition to their library of fluorinated building blocks.
